Allyltributylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyltributylammonium chloride is a quaternary ammonium compound with the chemical formula C15H32ClN. It is known for its use in various chemical reactions and industrial applications due to its unique properties. This compound is characterized by its ability to act as a phase-transfer catalyst, facilitating reactions between substances in different phases.
Vorbereitungsmethoden
The synthesis of allyltributylammonium chloride typically involves the quaternization of tributylamine with allyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or ethanol. The process involves the following steps:
Dissolution: Tributylamine is dissolved in the chosen solvent.
Addition: Allyl chloride is added dropwise to the solution while maintaining a controlled temperature.
Reaction: The mixture is stirred and heated to promote the quaternization reaction.
Isolation: The product is isolated by filtration and purified through recrystallization or other suitable methods.
Analyse Chemischer Reaktionen
Allyltributylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While not commonly involved in oxidation-reduction reactions, it can act as a catalyst in such processes.
Phase-Transfer Catalysis: It is widely used as a phase-transfer catalyst to facilitate reactions between aqueous and organic phases.
Common reagents used in these reactions include alkyl halides, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Allyltributylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, enabling reactions that would otherwise be difficult to achieve.
Biology: It can be used in the preparation of biologically active compounds and in various biochemical assays.
Medicine: Research into its potential medicinal properties is ongoing, particularly in drug delivery systems.
Industry: It is employed in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which allyltributylammonium chloride exerts its effects is primarily through its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield. The molecular targets and pathways involved include the interaction with various ions and molecules in the reaction medium, promoting their solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Allyltributylammonium chloride can be compared with other quaternary ammonium compounds such as benzyltriethylammonium chloride and cetyltrimethylammonium bromide. While all these compounds serve as phase-transfer catalysts, this compound is unique in its specific structure and reactivity profile. Similar compounds include:
- Benzyltriethylammonium chloride
- Cetyltrimethylammonium bromide
- Didecyldimethylammonium bromide
Each of these compounds has distinct properties and applications, making them suitable for different types of chemical reactions and industrial processes.
Eigenschaften
CAS-Nummer |
94277-45-9 |
---|---|
Molekularformel |
C15H32ClN |
Molekulargewicht |
261.87 g/mol |
IUPAC-Name |
tributyl(prop-2-enyl)azanium;chloride |
InChI |
InChI=1S/C15H32N.ClH/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3;/h8H,4-7,9-15H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NELXXSFAXNBCEP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CC=C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.